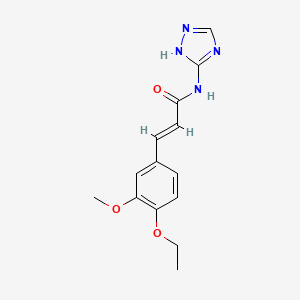

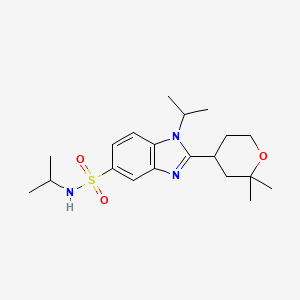

![molecular formula C25H33N3O B5579020 9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)

9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including the compound , involves complex chemical reactions that can include intramolecular spirocyclization of substituted pyridines. This process typically entails the in situ activation of the pyridine ring followed by the addition of nucleophiles in the presence of catalysts like Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Additionally, practical and divergent synthesis methods have been developed to introduce a variety of substituents at key positions on the 3,9-diazaspiro[5.5]undecane framework, often using Michael addition reactions (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a diazaspiro[5.5]undecane core, which may exhibit significant biological activity due to its structural complexity. The presence of specific substituents can influence the overall shape, electronic distribution, and potential interaction sites for biological targets. Techniques such as NMR and X-ray crystallography are often employed to elucidate these structural details, revealing insights into the conformational preferences and potential reactive sites of the molecule (Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones can vary significantly depending on the nature and position of the substituents. These compounds can undergo a range of reactions, including further functionalization, ring expansion, and interactions with biological molecules. The synthesis routes often explore the effects of different substituents on the compound's reactivity and potential biological activity (Clark et al., 1983).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application in medicinal chemistry. The incorporation of specific substituents can modulate these properties to enhance the compound's bioavailability and stability under physiological conditions. Studies often include solvatochromic analyses to understand the solvent effects on the compound's photophysical behavior, providing insights into its environmental stability and potential for formulation (Aggarwal & Khurana, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are influenced by the molecular structure and the presence of specific functional groups. For instance, the antihypertensive activity of certain derivatives has been attributed to their ability to block peripheral alpha 1-adrenoceptors, demonstrating the importance of chemical structure in determining biological activity (Clark et al., 1983).

Aplicaciones Científicas De Investigación

Efficient Synthesis and Structural Insights

Research into the synthesis of nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecanes, highlights efficient, catalyst-free synthesis methods. These compounds are synthesized via double Michael addition reactions, indicating a method for potentially synthesizing related compounds like the one . The structural analysis through X-ray confirms their unique spatial arrangement, which is crucial for their biological activity and interaction with other molecules (Aggarwal, Vij, & Khurana, 2014).

Antihypertensive Applications

Some diazaspiro[5.5]undecan-3-ones exhibit significant antihypertensive effects. The study by Clark et al. (1983) prepared 9-substituted derivatives for screening, identifying compounds with potent activity against hypertension in rats. This underscores the potential therapeutic applications of related compounds in cardiovascular health (Clark et al., 1983).

Advanced Synthesis Techniques

Efforts to construct diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization showcase advanced synthesis techniques for such compounds. The use of ethyl chloroformate for in situ activation of pyridine rings, as explored by Parameswarappa and Pigge (2011), provides a pathway to synthesizing complex molecules, potentially including the compound of interest (Parameswarappa & Pigge, 2011).

Photophysical Studies and Solvatochromic Analysis

Investigations into the photophysical properties and solvatochromism of diazaspiro compounds offer insights into their chemical behavior under various conditions. These studies are crucial for understanding the environmental interactions and stability of such compounds, which could extend to the specific chemical (Aggarwal & Khurana, 2015).

Potential in Treating Chemokine-Mediated Diseases

Research into CCR8 antagonists, including 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, demonstrates the potential of diazaspiro compounds in treating diseases mediated by chemokine signaling, such as respiratory diseases. This suggests the broader applicability of such structures in therapeutic development (Norman, 2007).

Propiedades

IUPAC Name |

9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O/c1-2-21-8-9-23(26-18-21)19-27-16-13-25(14-17-27)12-10-24(29)28(20-25)15-11-22-6-4-3-5-7-22/h3-9,18H,2,10-17,19-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXCEWVZOKJFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(5-Ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)

![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)

![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)

![N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)